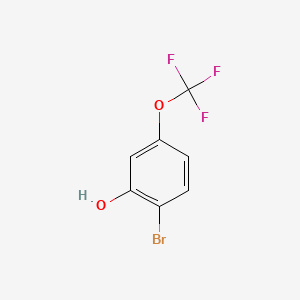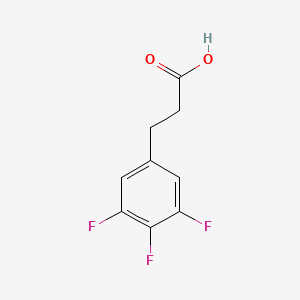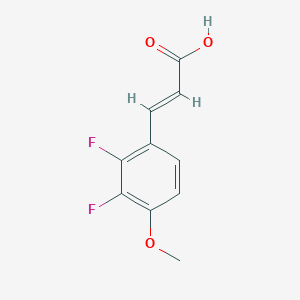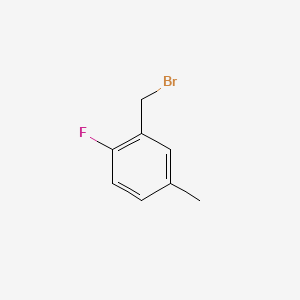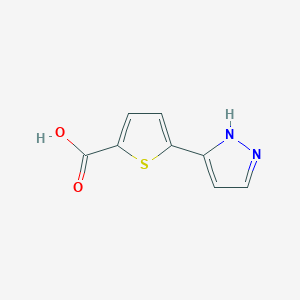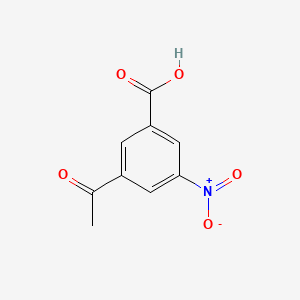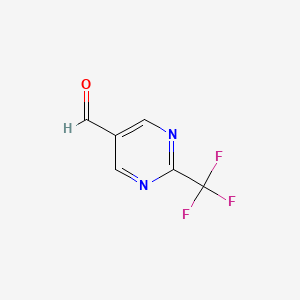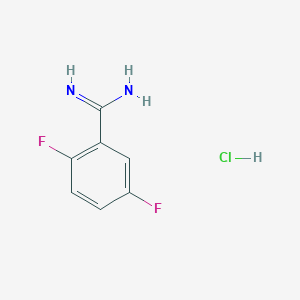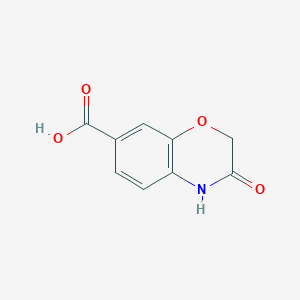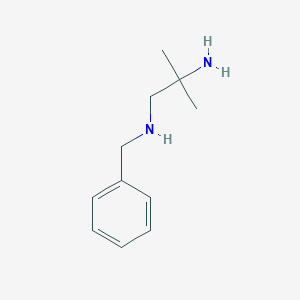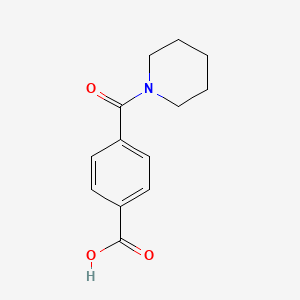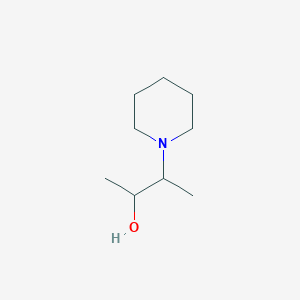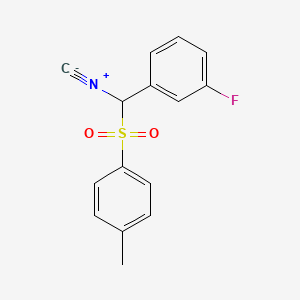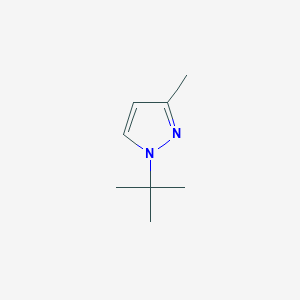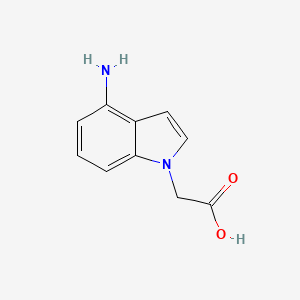
2-(4-amino-1H-indol-1-yl)acetic acid
Vue d'ensemble
Description
“2-(4-amino-1H-indol-1-yl)acetic acid” is a compound with the CAS Number 1245568-73-3 . It has a molecular weight of 190.2 and its IUPAC name is (4-amino-1H-indol-1-yl)acetic acid . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers . Various classical and advanced synthesis methods for indoles have been reported . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .
Molecular Structure Analysis
The InChI code for “2-(4-amino-1H-indol-1-yl)acetic acid” is 1S/C10H10N2O2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6,11H2,(H,13,14) . This indicates the presence of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule .
Physical And Chemical Properties Analysis
The compound “2-(4-amino-1H-indol-1-yl)acetic acid” is a powder that is stored at room temperature .
Applications De Recherche Scientifique
- Field : Systems Microbiology and Biomanufacturing
- Application : Indole is a signalling molecule produced both by bacteria and plants. It has value for flavour and fragrance applications, for example, in food industry or perfumery .
- Methods : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results : Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .
- Field : Pharmaceutical Sciences
- Application : Substituted indoles are considered “privileged structures” as they show high-affinity binding to many receptors .
- Methods : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biotechnological Production
Pharmaceutical Chemistry
- Field : Virology
- Application : Indole derivatives have been reported as antiviral agents .
- Methods : Specific indole derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate were prepared and tested for antiviral activity .
- Results : Some compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .
- Field : Pharmacology
- Application : Indole derivatives have been associated with anti-inflammatory properties .
- Methods : Compounds like 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol were tested for their anti-inflammatory properties .
- Results : Some compounds showed significant inflammation inhibition .
- Field : Organic Chemistry
- Application : Indole is used as a building block in cycloaddition reactions for the synthesis of diverse heterocyclic frameworks .
- Methods : Indole-based cycloaddition reactions are used to construct complex and biologically relevant heterocyclic compounds .
- Results : These reactions provide access to a wide array of heterocyclic architectures, including cyclohepta [b]indoles, tetrahydrocarbazoles, tetrahydroindolo [3,2-c]quinoline, and indolines .
- Field : Biochemistry
- Application : Some indole derivatives are associated with antioxidant properties .
- Methods : These derivatives are synthesized and tested for their antioxidant properties .
- Results : The results of these tests can vary, but some indole derivatives have shown promising antioxidant properties .
Antiviral Activity
Anti-inflammatory Activity
Cycloaddition Reactions
Antioxidant Properties
- Field : Pharmacology
- Application : Indole-based chalcone derivatives have been reported as COX-1 and COX-2 inhibitors .
- Methods : Compounds like 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one were synthesized and tested for their inhibitory properties .
- Results : Some compounds demonstrated significant activity .
- Field : Food Industry and Perfumery
- Application : Indole has value for flavour and fragrance applications .
- Methods : Indole can be derivatized to several halogenated and oxygenated compounds that can be used in food industry or perfumery .
- Results : These derivatives have promising bioactivity with therapeutic potential to treat human diseases .
- Field : Neurobiology
- Application : Substituted indoles serve as structural components of tryptophan-derived tryptamine alkaloids, including serotonin (a neurotransmitter), melatonin (a hormone), dimethyltryptamine, and psilocybin (naturally occurring psychedelic drugs) .
- Methods : These compounds are naturally synthesized in the body .
- Results : These compounds play crucial roles in various biological functions .
- Field : Agriculture and Pest Control
- Application : Some indole derivatives have anti-fungal and insecticidal properties .
- Methods : These compounds are synthesized and tested for their anti-fungal and insecticidal properties .
- Results : Some indole derivatives have shown promising anti-fungal and insecticidal properties .
COX-1 and COX-2 Inhibitor
Flavour and Fragrance Applications
Neurotransmitter and Hormone
Anti-fungal and Insecticide
Safety And Hazards
Orientations Futures
Indole derivatives have been extensively explored for their potential as anti-tubercular agents or drugs . They have a vast array of biologically active compounds with broad therapeutic potential . Therefore, there is immense potential to explore these compounds for newer therapeutic possibilities .
Propriétés
IUPAC Name |
2-(4-aminoindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUKGBFOOAVIJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN(C2=C1)CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303991 | |
| Record name | 4-Amino-1H-indole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-amino-1H-indol-1-yl)acetic acid | |
CAS RN |
1245568-73-3 | |
| Record name | 4-Amino-1H-indole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245568-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1H-indole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



